
(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(p-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex molecules such as "(4-((4-Ethoxyphenyl)sulfonyl)-6-fluoroquinolin-3-yl)(p-tolyl)methanone" involves multiple steps, including acylation, Grignard reactions, and regioselective demethylation. These steps are critical in constructing the quinolinyl and tolylmethanone frameworks. An example of a similar synthesis approach is found in the creation of dihydronaphthalene isomers through acylation and a Grignard reaction, followed by demethylation to produce specific methanone derivatives with antiestrogenic activity (Jones et al., 1979).
Molecular Structure Analysis
The molecular structure of complex compounds is often elucidated using spectroscopic techniques and X-ray diffraction (XRD) studies. For instance, the molecular structure of a similar compound, "(2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone," was confirmed through XRD, highlighting the importance of intermolecular hydrogen bonding in stabilizing the compound's structure (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving sulfonyl groups and fluorinated quinolines typically showcase the compound's reactivity towards various reagents and conditions. The reactivity can be exemplified by the synthesis of fluorophore derivatives from quinolines, indicating the potential for creating highly fluorescent compounds for biomedical applications (Hirano et al., 2004).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and stability, are crucial for understanding their behavior in different environments. For example, the stability of a fluorophore derivative against light and heat demonstrates the compound's suitability for long-term applications in fluorescent labeling (Hirano et al., 2004).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, pH stability, and fluorescence characteristics, are essential for predicting the compound's interactions and its potential applications. The broad pH stability and high fluorescence intensity of certain quinoline derivatives underscore their utility in a wide range of chemical and biological applications (Hirano et al., 2004).
科学的研究の応用
Materials Science and Chemical Engineering
Synthesis and Property of Novel Sulfonated Polymers : Sulfonated polymers, similar to the sulfonated segment in the mentioned compound, have been developed for use in fuel cells. A study on sulfonated poly(ether ether ketone) demonstrated its potential for direct methanol fuel cell applications, highlighting its selectivity and efficiency (Li et al., 2009).
Proton Exchange Membranes : Sulfonated poly(arylene ether sulfone) copolymers have been synthesized and evaluated for their use as proton exchange membranes in fuel cells, showcasing good mechanical strength and high proton conductivity (Kim et al., 2008).
Medicine and Pharmacology
Anticancer and Antimalarial Agents : Certain sulfonyl compounds exhibit significant antimalarial and anticancer activities. For instance, p-methoxyphenyl p-toluenesulfonate has been identified as a selective and effective antimalarial agent with activity against human skin cancer cells (Langler et al., 2003).
Synthesis of Benzylisoquinoline Alkaloids : Compounds related to benzylisoquinoline alkaloids, sharing structural motifs with the mentioned compound, have been synthesized and show promise for further medicinal exploration (Pudjiastuti et al., 2010).
Analytical Chemistry
Fluorescence Sensing : Molecularly imprinted polymers (MIPs) have been developed for the detection of ions in aqueous media, utilizing fluorescence sensing mechanisms. This research points to potential applications in environmental monitoring and analytical chemistry (Ng & Narayanaswamy, 2006).
作用機序
Target of Action
The compound contains a quinoline moiety, which is a common structural feature in many bioactive molecules. Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors .
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Quinoline derivatives are often involved in pathways related to cell growth and proliferation, inflammation, and infection .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, if the compound acts as an enzyme inhibitor, it might slow down or stop a particular biochemical reaction, leading to changes in cell function .
特性
IUPAC Name |
[4-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4S/c1-3-31-19-9-11-20(12-10-19)32(29,30)25-21-14-18(26)8-13-23(21)27-15-22(25)24(28)17-6-4-16(2)5-7-17/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTCGKJTMWWIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

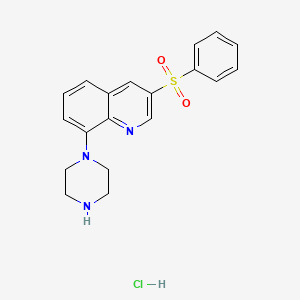
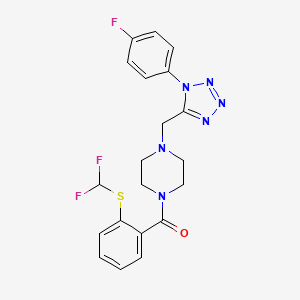
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2492791.png)
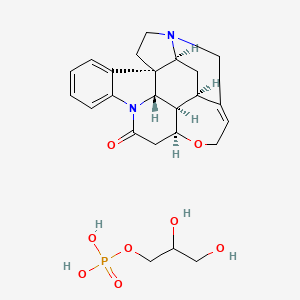
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)
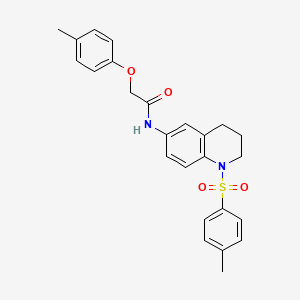

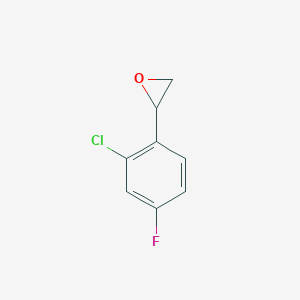
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2492800.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2492802.png)
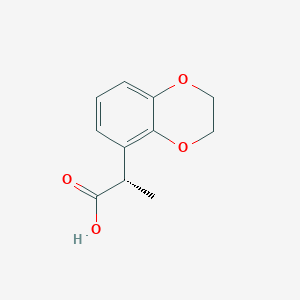
![N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2492806.png)